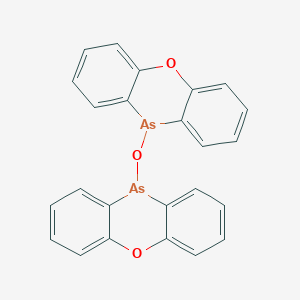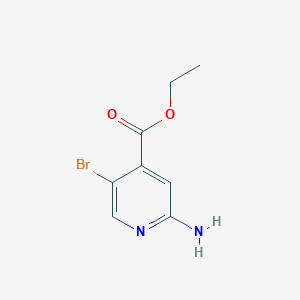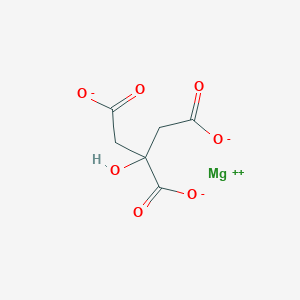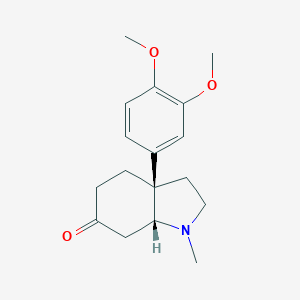
麦角碱
描述
This compound has garnered attention due to its potential therapeutic effects, particularly as a serotonin reuptake inhibitor and a weak inhibitor of the enzyme phosphodiesterase 4 . Mesembrine has been traditionally used for its mood-enhancing properties and is being studied for its potential in treating anxiety and depression .
科学研究应用
Mesembrine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its effects on serotonin reuptake and enzyme inhibition.
Medicine: Potential therapeutic agent for treating anxiety, depression, and other mood disorders.
Industry: Utilized in the development of natural health products and supplements.
作用机制
- Mesembrine primarily acts as a serotonin reuptake inhibitor (SRI) . It prevents the reabsorption of serotonin into neurons, thereby increasing its availability in the brain .
- Additionally, mesembrine behaves as a weak inhibitor of phosphodiesterase 4 (PDE4) , an enzyme involved in cellular signaling pathways .
- By inhibiting serotonin reuptake, mesembrine enhances serotonin levels in the synaptic cleft. This action contributes to its antidepressant effects, similar to selective serotonin reuptake inhibitors (SSRIs) .
- Mesembrine biosynthesis involves the integration of amino acids tyrosine and phenylalanine through intricate biochemical pathways. These pathways lead to the formation of mesembrine’s octahydroindole core, which is crucial for its pharmacological activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
生化分析
Biochemical Properties
Mesembrine plays a crucial role in biochemical reactions, primarily through its interaction with the serotonin transporter (SERT). It inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft . Additionally, mesembrine acts as a weak inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP) . These interactions suggest that mesembrine can modulate neurotransmitter levels and intracellular signaling pathways, contributing to its antidepressant and anxiolytic effects.
Cellular Effects
Mesembrine influences various cellular processes, particularly in neurons. By inhibiting the serotonin transporter, mesembrine increases serotonin levels, which can enhance mood and reduce anxiety . This compound also affects cell signaling pathways, such as those involving cAMP, by inhibiting PDE4 . These actions can lead to changes in gene expression and cellular metabolism, promoting neuroplasticity and potentially improving cognitive function.
Molecular Mechanism
At the molecular level, mesembrine exerts its effects primarily through binding interactions with the serotonin transporter and PDE4. By binding to the serotonin transporter, mesembrine prevents the reuptake of serotonin, thereby increasing its extracellular concentration . The inhibition of PDE4 by mesembrine leads to elevated levels of cAMP, which can activate various downstream signaling pathways involved in mood regulation and cognitive function . These molecular interactions underpin the therapeutic potential of mesembrine in treating mood disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mesembrine have been observed to change over time. Studies have shown that mesembrine is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to mesembrine in in vitro studies has demonstrated sustained increases in serotonin levels and cAMP signaling, suggesting prolonged therapeutic effects
Dosage Effects in Animal Models
The effects of mesembrine vary with different dosages in animal models. At low to moderate doses, mesembrine has been shown to produce significant antidepressant and anxiolytic effects without notable toxicity . At high doses, mesembrine can cause adverse effects, including potential toxicity and behavioral changes . These findings highlight the importance of dosage optimization in the therapeutic use of mesembrine.
Metabolic Pathways
Mesembrine is involved in several metabolic pathways, primarily through its interactions with enzymes such as PDE4. By inhibiting PDE4, mesembrine increases cAMP levels, which can affect various metabolic processes . Additionally, mesembrine undergoes metabolic transformations, including O- and N-demethylation, dihydration, and hydroxylation . These metabolic pathways are crucial for the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, mesembrine is transported and distributed through interactions with specific transporters and binding proteins. The serotonin transporter plays a key role in the uptake and distribution of mesembrine in neuronal cells . Additionally, mesembrine’s interaction with PDE4 can influence its localization and accumulation within cells . These transport and distribution mechanisms are essential for the compound’s pharmacological activity.
Subcellular Localization
Mesembrine’s subcellular localization is primarily within neuronal cells, where it interacts with the serotonin transporter and PDE4 . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These localization patterns are critical for mesembrine’s activity and function in modulating neurotransmitter levels and intracellular signaling pathways.
准备方法
Synthetic Routes and Reaction Conditions: The total synthesis of mesembrine has been a subject of interest for many chemists. One concise method involves a four-step process starting from known compounds. Key reactions include the Rhodium(I)-catalyzed [5 + 1] cycloaddition of vinylcyclopropane and carbon monoxide, followed by a palladium-catalyzed coupling reaction with aryl bromides to form γ,γ-disubstituted α,β-cyclohexenone. The final step involves an aza-Michael addition to yield mesembrine .
Industrial Production Methods: Industrial production of mesembrine typically involves extraction from Sceletium tortuosum. The plant material undergoes Soxhlet extraction, and the alkaloids are isolated and purified using techniques such as gas chromatography-mass spectrometry and liquid chromatography coupled to high-resolution mass spectrometry .
化学反应分析
Types of Reactions: Mesembrine undergoes various chemical reactions, including:
Oxidation: Mesembrine can be oxidized to form mesembrenone.
Reduction: Reduction reactions can convert mesembrenone back to mesembrine.
Substitution: Mesembrine can undergo substitution reactions, particularly involving its methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like methyl iodide and sodium hydride are employed for substitution reactions.
Major Products:
Oxidation: Mesembrenone
Reduction: Mesembrine
Substitution: Various substituted mesembrine derivatives
相似化合物的比较
Mesembrenone: An oxidized form of mesembrine with similar pharmacological properties.
Mesembranol: A related alkaloid with structural similarities.
Tortuosamine: Another alkaloid found in Sceletium tortuosum with comparable effects.
Uniqueness: Mesembrine stands out due to its dual action as a serotonin reuptake inhibitor and a phosphodiesterase 4 inhibitor. This combination of activities is relatively rare among natural alkaloids and contributes to its unique therapeutic profile .
属性
IUPAC Name |
(3aR,7aR)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,4,5,7,7a-hexahydroindol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHIQPJTGIHDGO-IAGOWNOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]2([C@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301152968 | |
| Record name | rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6023-73-0, 468-53-1 | |
| Record name | rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6023-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesembrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(3aR,7aR)-3a-(3,4-Dimethoxyphenyl)octahydro-1-methyl-6H-indol-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301152968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MESEMBRINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5X28MLQ1Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


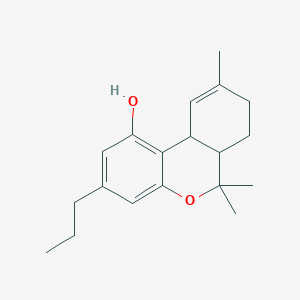
![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)



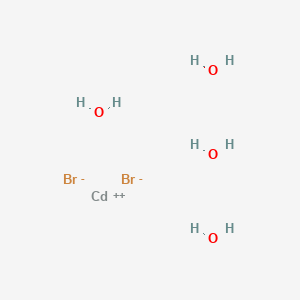
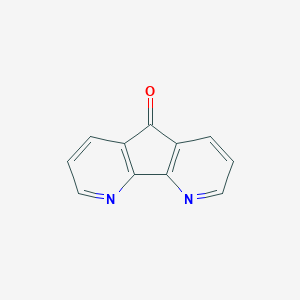
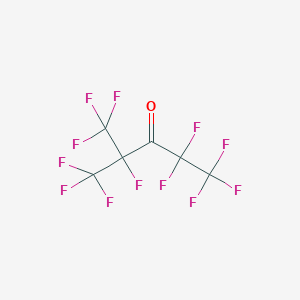
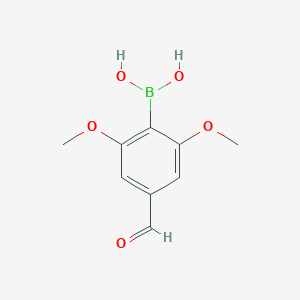
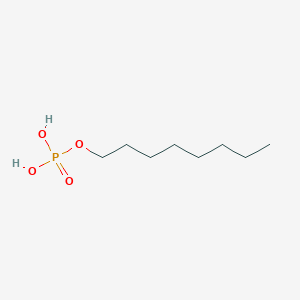
![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)
